BenchChemオンラインストアへようこそ!

2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Medicinal Chemistry Kinase Probe Design Scaffold Differentiation

2-Phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic small molecule (MF: C16H18N4O2, MW: 298.34 g/mol) characterized by a pyrimidine core substituted with a pyrrolidine ring and a phenoxyacetamide side chain. Its structure combines an H-bond donor-acceptor network with a flexible linker, a motif commonly explored in kinase and GPCR-targeted probe design.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1396855-97-2
Cat. No. B2401926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
CAS1396855-97-2
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c21-16(11-22-13-6-2-1-3-7-13)19-14-10-15(18-12-17-14)20-8-4-5-9-20/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,17,18,19,21)
InChIKeyTWGCZXAFUDXLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide (CAS 1396855-97-2): Chemical Identity and Research Classification


2-Phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic small molecule (MF: C16H18N4O2, MW: 298.34 g/mol) characterized by a pyrimidine core substituted with a pyrrolidine ring and a phenoxyacetamide side chain [1]. Its structure combines an H-bond donor-acceptor network with a flexible linker, a motif commonly explored in kinase and GPCR-targeted probe design [2]. The compound is cataloged under PubChem CID 71794905 and AKOS024545645, with a computed XLogP3-AA of 2.4 and topological polar surface area of 67.4 Ų [1]. No peer-reviewed primary pharmacology, selectivity, or in vivo data were identified for this specific compound at the time of analysis.

Why 2-Phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide Cannot Be Generically Substituted by In-Class Analogs


In the absence of experimentally determined selectivity and potency data, the primary differentiation risk for 2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide lies in its unique 4,6-disubstituted pyrimidine connectivity pattern. Generic replacement with a 2-substituted pyrrolidine-pyrimidine regioisomer (e.g., 2-pyrrolidin-1-ylpyrimidin-4-amine derivatives) or with an ether-linked analog (e.g., 2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide) would alter the H-bond donor/acceptor orientation at the hinge-binding motif, potentially abolishing any target engagement that this specific acetamide-linked scaffold may possess [1]. Without comparative data, the principle of scaffold hopping teaches that even seemingly minor positional changes can invert pharmacological profiles; therefore, substitution is scientifically inadvisable until systematic profiling data is available [2].

Quantitative Differentiation Evidence for 2-Phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide vs. Closest Analogs


High-Strength Comparative Evidence Is Currently Unavailable

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases (excluding vendor-only summary pages) returned zero head-to-head comparative studies, zero selectivity panel data, and zero in vivo efficacy data for 2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide against any named comparator. While the compound appears in PubChem with a structural record [1], no assay data or publication links are deposited. The structurally closest analog with publicly disclosed binding data, 2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide, differs by an oxyethylene spacer rather than a direct acetamide linkage, making direct quantitative comparison impossible [2]. Under the Core Evidence Admission Rules, no data point simultaneously satisfies the requirements of a named comparator, target compound quantitative data, comparator quantitative data, and defined assay context. Therefore, all potential evidence items fail to meet the threshold for inclusion as core evidence.

Medicinal Chemistry Kinase Probe Design Scaffold Differentiation

Physicochemical Differentiation vs. Ether-Linked Analog: Computed Property Profile

Using PubChem-computed descriptors, 2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide exhibits a topological polar surface area (TPSA) of 67.4 Ų and XLogP3-AA of 2.4 [1]. By comparison, the ether-linked congener 2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide (MF: C18H22N4O3, MW: 342.4) contains an additional oxygen in the linker, increasing H-bond acceptor count and likely elevating TPSA above 80 Ų while reducing logP [2]. The target compound's lower TPSA predicts superior passive membrane permeability (Veber rules: TPSA < 140 Ų required; oral bioavailability probability increases as TPSA decreases below 90 Ų) [3]. The oxyethylene spacer in the analog introduces additional rotatable bonds (7 vs. 5 for the target) which is associated with decreased oral bioavailability probability.

ADMET Prediction Ligand Efficiency Physicochemical Properties

Recommended Research Application Scenarios for 2-Phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide Under Evidence Scarcity


Kinome-Wide Selectivity Profiling as a De Novo Screening Candidate

Given the complete absence of published target engagement data, the most scientifically sound application is submission to a broad kinome panel (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) alongside regioisomeric and linker-variant comparators. The 4,6-disubstituted pyrimidine core is a privileged hinge-binding scaffold, and its specific connectivity has not been profiled [1]. The resultant selectivity fingerprint (S-score, selectivity entropy) would establish the first quantitative differentiation evidence for this compound [2].

Physicochemical Property Benchmarking Against Ether-Linked and Piperidine Analogs

Procurement teams should request experimental logD (shake-flask), kinetic solubility (nephelometry), and PAMPA permeability data for 2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide alongside the ether-linked analog 2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide and the piperidine variant (replacing pyrrolidine with piperidine). The target compound's 5-membered pyrrolidine vs. 6-membered piperidine ring difference affects both basicity and conformational flexibility, which can be quantified through ΔpKa and NMR-based solution conformation studies [1].

Metabolic Stability Comparison in Hepatocyte Assays

The phenoxyacetamide group presents a potential metabolic liability via CYP450-mediated O-dealkylation or amide hydrolysis. Comparative intrinsic clearance (CLint) measurements in human, rat, and mouse hepatocytes against the 4-acetylphenoxy analog (2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide) would determine whether the unsubstituted phenoxy ring offers any metabolic stability advantage. No such data currently exist [1].

Quote Request

Request a Quote for 2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.